6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound It features a tetrahydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylmethylamine with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrahydropyrimidine ring.
Reaction Conditions:
Reagents: Cyclohexylmethylamine, urea
Catalyst: Acid (e.g., hydrochloric acid)
Temperature: Elevated temperatures (e.g., 100-150°C)
Solvent: Often performed in water or an alcohol solvent
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure is similar to that of certain nucleotides, making it a candidate for the development of antiviral or anticancer agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group and the tetrahydropyrimidine ring can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern. The presence of the cyclohexylmethyl group provides steric hindrance, influencing its reactivity and interactions with other molecules. This makes it distinct from other tetrahydropyrimidine derivatives, which may have different substituents and, consequently, different properties and applications.
Properties
CAS No. |
75914-78-2 |
---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
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